Tamoxifen nitrosocarbamate

Description

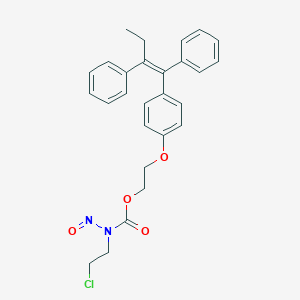

Structure

2D Structure

3D Structure

Properties

CAS No. |

104691-77-2 |

|---|---|

Molecular Formula |

C27H27ClN2O4 |

Molecular Weight |

479 g/mol |

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl N-(2-chloroethyl)-N-nitrosocarbamate |

InChI |

InChI=1S/C27H27ClN2O4/c1-2-25(21-9-5-3-6-10-21)26(22-11-7-4-8-12-22)23-13-15-24(16-14-23)33-19-20-34-27(31)30(29-32)18-17-28/h3-16H,2,17-20H2,1H3/b26-25- |

InChI Key |

MVRABSBYMCPHBM-QPLCGJKRSA-N |

SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)N(CCCl)N=O)C3=CC=CC=C3 |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCOC(=O)N(CCCl)N=O)/C3=CC=CC=C3 |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)N(CCCl)N=O)C3=CC=CC=C3 |

Synonyms |

N-(2-chloroethyl)-N-nitroso-2-(4-(1,2-diphenylbutenyl)phenoxy)ethyl carbamate N-nitroso-DBPE-carbamate tamoxifen nitrosocarbamate |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Characterization for Research Applications

Established Synthetic Pathways for Tamoxifen (B1202) Nitrosocarbamate Preparation

The synthesis of tamoxifen nitrosocarbamate involves the introduction of a nitrosocarbamate moiety onto the tamoxifen scaffold. While detailed, step-by-step protocols are often proprietary to the research labs that develop them, the general synthetic strategy can be inferred from related chemical transformations. The process typically begins with a suitable tamoxifen precursor, which is then reacted to form a carbamate (B1207046), followed by nitrosation.

One plausible pathway involves the reaction of a hydroxylated tamoxifen derivative with an isocyanate to form a carbamate intermediate. This intermediate is then subjected to nitrosation using a nitrosylating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or a milder nitrosating agent, to yield the final this compound product. The reaction conditions, including solvent, temperature, and stoichiometry, are critical for maximizing yield and minimizing side products.

A study describes the preparation of two analogs of tamoxifen that incorporate a chloroethyl nitrosourea (B86855) and a nitrosocarbamate moiety. nih.gov The synthesis of N-(2-chloroethyl)-N-nitroso-2-(4-(1,2-diphenylbutenyl)phenoxy)ethyl carbamate, a tamoxifen-nitrosocarbamate compound, has been reported for its evaluation in human breast cancer cells. nih.gov

Precursor Chemistry and Structural Considerations for Nitrosocarbamate Formation

The key precursor for the synthesis of this compound is a tamoxifen derivative with a reactive site suitable for the attachment of the nitrosocarbamate group. Typically, this involves a hydroxyl group on the tamoxifen molecule. The location of this hydroxyl group is a critical consideration, as it will influence the final structure and, consequently, the biological properties of the derivative.

The formation of the nitrosocarbamate functional group requires careful consideration of the reactivity of the precursor and the stability of the intermediates. The tamoxifen molecule, with its triphenylethylene (B188826) core, presents several potential sites for modification. However, to create the desired nitrosocarbamate derivative, a precursor with a side chain terminating in a primary or secondary amine is often utilized. This amine can be converted to a carbamate, which is then nitrosated. The choice of reagents and reaction conditions must be carefully controlled to avoid unwanted side reactions, such as N-nitrosation at other positions or degradation of the tamoxifen scaffold.

The structure of the precursor dictates the final architecture of the this compound. For instance, starting with 4-hydroxytamoxifen (B85900) would lead to the nitrosocarbamate group being attached to the phenolic oxygen. The stereochemistry of the tamoxifen precursor (i.e., the Z or E isomer) is also a crucial factor, as it will be retained in the final product and can significantly impact its biological activity. frontiersin.org

Analytical Methodologies for Compound Verification in Research Batches

Ensuring the identity and purity of newly synthesized this compound is paramount for the integrity of research findings. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The appearance of specific absorption bands corresponding to the N=O (nitroso) and C=O (carbamate) stretching vibrations, and the disappearance of the precursor's characteristic bands (e.g., the O-H stretch of a hydroxyl precursor), would provide strong evidence for the successful synthesis. frontiersin.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the synthesized compound, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. nih.gov

| Technique | Information Provided |

| ¹H and ¹³C NMR | Detailed structural information, including connectivity and stereochemistry. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., N=O, C=O). frontiersin.org |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. nih.gov |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating the desired product from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the purification and purity assessment of this compound. By using an appropriate stationary phase (e.g., C18) and mobile phase, the compound can be separated from impurities. nih.govscitechnol.com The purity is determined by integrating the peak area of the product relative to the total peak area in the chromatogram. A well-validated HPLC method can achieve high accuracy and precision. nih.govscitechnol.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides an even more powerful analytical tool. LC-MS allows for the separation of components in a mixture, followed by their individual mass analysis, providing both retention time and mass-to-charge ratio data for unequivocal identification and purity assessment. nih.govnih.govnih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used for monitoring the progress of a reaction and for preliminary purity checks. mdpi.com By comparing the retention factor (Rf) of the product to that of the starting materials, the completion of the reaction can be estimated.

| Method | Application | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | Stationary Phase, Mobile Phase, Flow Rate, Detection Wavelength nih.govscitechnol.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation, Identification, and Purity Assessment | Column Type, Mobile Phase Gradient, Mass Analyzer nih.govnih.govnih.gov |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring and Preliminary Purity Check | Stationary Phase (e.g., silica (B1680970) gel), Mobile Phase, Rf Value mdpi.com |

Molecular Mechanisms of Action and Cellular Interactions in Preclinical Models

DNA-Directed Cytotoxicity and Genotoxic Mechanisms of Tamoxifen (B1202) Nitrosocarbamate

The primary rationale for the synthesis of Tamoxifen nitrosocarbamate was to create a molecule capable of directly targeting and damaging the DNA of cancer cells. nih.gov This approach sought to combine the cell-targeting potential of tamoxifen with the potent, DNA-directed cytotoxicity of a nitrosocarbamate group.

Generation of Cytotoxic Species and Electrophilic Reactivity

While specific studies on the decomposition of this compound are not available, the reactivity of the N-nitrosocarbamate functional group is well-documented. udayton.eduwikipedia.org Generally, N-nitroso compounds are known to be chemically reactive and can be metabolically unstable. wikipedia.org The genotoxic effects of N-nitrosamides and related compounds are attributed to their ability to generate highly reactive electrophilic species. wikipedia.orgibchem.com

It is proposed that under physiological conditions, nitrosocarbamates can decompose to form diazonium or carbenium ions. wikipedia.org These electrophilic intermediates are potent alkylating agents, meaning they readily react with nucleophilic sites on macromolecules within the cell. escholarship.org The primary target for these species is the DNA, where they can form covalent bonds, leading to genetic damage. wikipedia.orgescholarship.org The electrophilic nature of these generated species is the cornerstone of the intended DNA-damaging function of the nitrosocarbamate moiety.

Mechanisms of DNA Adduct Formation

The formation of DNA adducts, which are segments of DNA covalently bound to a cancer-causing chemical, is a critical step in the mechanism of many genotoxic agents. For this compound, adduct formation could theoretically occur through two distinct pathways: one involving the nitrosocarbamate group and another involving the tamoxifen structure itself.

The specific covalent linkages that this compound forms with deoxyribonucleotides have not been experimentally characterized. However, based on the known reactivity of its constituent parts, several possibilities can be postulated. The electrophilic species generated from the nitrosocarbamate moiety are expected to alkylate DNA bases. escholarship.orgnih.gov The most common sites of alkylation on DNA are the ring nitrogens of the bases, with the N7 position of guanine (B1146940) and the N3 position of adenine (B156593) being particularly susceptible. escholarship.org

Concurrently, the tamoxifen backbone can be metabolically activated, primarily through α-hydroxylation, to form a reactive carbocation. researchgate.netnih.govpsu.edu This leads to the formation of characteristic tamoxifen-DNA adducts, with the major adduct being a covalent linkage between the α-carbon of the tamoxifen ethyl group and the exocyclic amino group (N²) of deoxyguanosine. nih.govnih.govnih.gov It remains undetermined whether the presence of the nitrosocarbamate group alters the metabolic activation of the tamoxifen portion of the molecule or if both moieties can independently form adducts.

This compound was explicitly designed as a potential DNA cross-linking agent. nih.govresearchgate.net DNA cross-links, which are covalent linkages between two nucleotides, can be formed either within the same DNA strand (intrastrand) or between opposite strands (interstrand). wikipedia.org These lesions are particularly cytotoxic as they can block fundamental cellular processes like DNA replication and transcription. wikipedia.org

Agents with two reactive functional groups are capable of forming such cross-links. wikipedia.org While the precise mechanism for this compound has not been elucidated, it was synthesized with the intention that the chloroethyl group of the nitrosocarbamate moiety would provide the functionality for DNA cross-linking. nih.gov However, experimental verification and characterization of this potential cross-linking activity have not been reported in the available scientific literature.

Nature of Covalent Linkages to Deoxyribonucleotides

Induction of DNA Damage Response Pathways in Cellular Systems

When cells are exposed to DNA-damaging agents, they activate a complex network of signaling pathways known as the DNA Damage Response (DDR). nih.govfudan.edu.cn This response aims to detect the DNA lesions, halt the cell cycle to allow time for repair, and initiate DNA repair processes or, if the damage is too severe, trigger programmed cell death (apoptosis). nih.govfudan.edu.cn

Specific studies detailing the induction of DDR pathways by this compound are absent from the literature. However, the parent compound, tamoxifen, is known to induce DNA damage and can trigger DDR pathways. nih.gov For instance, tamoxifen-induced DNA damage can lead to the activation of key sensor kinases like ATM and ATR, which in turn activate downstream effectors such as p53 to mediate cell cycle arrest or apoptosis. nih.govmdpi.com Given that this compound was designed to be a DNA-damaging agent, it is highly probable that it would activate these canonical DDR pathways. The nature and extent of this activation would depend on the type and amount of DNA damage it induces, whether it be single-base adducts or more complex cross-links.

Cellular Cytotoxicity and Antiproliferative Effects in In Vitro Systems

The ultimate goal of a cytotoxic agent is to inhibit the proliferation of and kill cancer cells. Preclinical studies evaluated the effects of this compound on the growth and survival of human breast cancer cell lines.

Research has shown that this compound exhibits dose-related cytotoxicity in both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) human breast cancer cells, as determined by colony formation and cell proliferation assays. nih.govresearchgate.net A significant finding from these studies was that the cytotoxic effect of this compound was not prevented by the presence of estradiol (B170435). nih.govresearchgate.net This suggests that its cell-killing activity is not mediated through the estrogen receptor, a departure from the primary mechanism of its parent compound, tamoxifen. This finding supports the hypothesis that the nitrosocarbamate moiety confers a direct, DNA-damaging cytotoxic mechanism to the molecule. Despite these initial findings, the compound was not investigated further. nih.govresearchgate.net

While specific IC₅₀ values for this compound are not available in the published literature, data for the parent compound, tamoxifen, provide a benchmark for its cytotoxic potential.

| Cell Line | Receptor Status | Compound | IC₅₀ (µM) | Citation |

| MCF-7 | ER-positive | Tamoxifen | 10.05 | researchgate.net |

| Tamoxifen | ~10 | mdpi.com | ||

| 4-hydroxytamoxifen (B85900) | 27 | nih.gov | ||

| Tamoxifen | 9.92 | mdpi.com | ||

| MDA-MB-231 | ER-negative | Tamoxifen | 21.8 | mdpi.com |

| 4-hydroxytamoxifen | 18 | nih.gov | ||

| Tamoxifen | 15.5 | mdpi.com | ||

| Tamoxifen | 60.25 | jppres.com |

Quantitative Assessment of Dose-Related Cytotoxicity in Cancer Cell Lines

Research has demonstrated that this compound exhibits dose-related cytotoxicity in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines. nih.gov In studies involving the human breast cancer cell lines MCF-7 (ER-positive) and MDA-MB-231 (ER-negative), the compound's ability to induce cell death was observed to be dependent on its concentration. nih.gov

While the primary research indicates dose-dependent effects, specific IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for this compound across a range of cancer cell lines are not extensively detailed in publicly available literature. The key study on this compound presented cytotoxicity graphically, and precise numerical data for inclusion in a comprehensive table is not readily accessible. However, the findings clearly established a pattern of increasing cytotoxicity with increasing concentrations of this compound in the tested cell lines. nih.gov

Inhibition of Cellular Proliferation and Colony Formation Assays

The cytotoxic effects of this compound translate to a significant inhibition of cellular proliferation and the ability of cancer cells to form colonies. In both MCF-7 and MDA-MB-231 cell lines, treatment with this compound led to a dose-dependent reduction in cell proliferation. nih.gov

Furthermore, colony formation assays, which assess the long-term proliferative capacity of single cells, confirmed the anti-proliferative activity of this compound. nih.gov A dose-dependent decrease in the number and size of colonies was observed in both ER-positive and ER-negative cell lines, indicating that the compound effectively curtails the ability of cancer cells to sustain growth and form new tumor cell populations. nih.gov

Table 1: Summary of this compound's Effect on Cellular Proliferation and Colony Formation

| Cell Line | Estrogen Receptor Status | Effect on Proliferation | Effect on Colony Formation |

| MCF-7 | Positive | Dose-dependent inhibition nih.gov | Dose-dependent inhibition nih.gov |

| MDA-MB-231 | Negative | Dose-dependent inhibition nih.gov | Dose-dependent inhibition nih.gov |

Pathways of Apoptosis Induction in Response to this compound

While it is established that this compound induces cytotoxicity, the specific molecular pathways of apoptosis that it triggers have not been extensively elucidated in the scientific literature. Studies on the parent compound, tamoxifen, have shown that it can induce apoptosis through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins. nih.govnih.gov However, dedicated research detailing the specific apoptotic signaling cascade initiated by the nitrosocarbamate derivative is not currently available. Therefore, a definitive description of its impact on key apoptotic mediators such as caspases, Bcl-2 family proteins, or cytochrome c release remains to be determined.

Interactions with Estrogen Receptors and Mechanistic Divergence

A crucial aspect of understanding the mechanism of action of a tamoxifen derivative is its interaction with estrogen receptors.

Receptor Binding Affinity Studies of the Nitrosocarbamate Derivative

Studies have been conducted to determine the binding affinity of this compound for the estrogen receptor. These investigations, utilizing MCF-7 cells, have revealed that the nitrosocarbamate derivative does bind to the estrogen receptor, albeit with a significantly lower affinity compared to estradiol and tamoxifen itself. nih.gov The relative binding affinity of this compound was found to be 0.18%, whereas tamoxifen's affinity is 1.8%, with estradiol set at 100%. nih.gov

Table 2: Relative Binding Affinities to the Estrogen Receptor

| Compound | Relative Binding Affinity (%) |

| Estradiol | 100 nih.gov |

| Tamoxifen | 1.8 nih.gov |

| This compound | 0.18 nih.gov |

| Tamoxifen nitrosourea (B86855) | 0.35 nih.gov |

Characterization of Estrogen Receptor-Independent Cytotoxicity Mechanisms

A significant finding in the study of this compound is that its cytotoxic effects appear to be independent of the estrogen receptor pathway. nih.gov

The cytotoxic activity of this compound was not blocked by the presence of estradiol in either ER-positive MCF-7 cells or ER-negative MDA-MB-231 cells. nih.gov This is a key observation, as competitive binding by estradiol would be expected to rescue cells from the effects of a compound acting primarily through the estrogen receptor. The fact that estradiol did not inhibit the cytotoxicity of this compound strongly indicates that its mechanism of action is not mediated by the estrogen receptor. nih.gov This suggests that the nitrosocarbamate moiety itself is likely responsible for the observed cytotoxic effects, possibly through mechanisms such as DNA alkylation, a known property of nitrosocarbamates.

Comparative Analysis with Estrogen Receptor-Dependent Tamoxifen Actions

The cytotoxic effects of this compound in preclinical models demonstrate a distinct departure from the well-established estrogen receptor (ER)-dependent mechanisms of its parent compound, tamoxifen. Research highlights that while this compound does interact with the estrogen receptor, its primary mode of inducing cell death is not mediated through this pathway. This contrasts sharply with the classical actions of tamoxifen, which are largely reliant on its ability to competitively antagonize estrogen binding to the ER in breast cancer cells.

In preclinical studies using human breast cancer cell lines, the cytotoxic activity of this compound was shown to be independent of the estrogen receptor status of the cells. In both ER-positive (MCF-7) and ER-negative (MDA-MB-231) cell lines, the dose-related cytotoxicity induced by this compound could not be prevented by the addition of estradiol. nih.govresearchgate.net This lack of reversal by estradiol is a key finding that distinguishes its mechanism from the ER-mediated actions of tamoxifen, where an excess of estradiol can compete for receptor binding and mitigate the drug's effects. nih.govresearchgate.net

Further underscoring this mechanistic divergence is the compound's binding affinity for the estrogen receptor. While this compound does bind to the ER from MCF-7 cells, its relative binding affinity is significantly lower than that of tamoxifen and estradiol. nih.gov This suggests that while an interaction occurs, it is not the primary driver of the compound's cytotoxic efficacy.

In contrast, the standard action of tamoxifen is fundamentally linked to its role as a selective estrogen receptor modulator (SERM). nih.gov In breast tissue, tamoxifen acts as an ER antagonist, binding to the receptor and inhibiting the transcription of estrogen-responsive genes that are crucial for cell proliferation and survival. nih.govmdpi.com This antagonistic action can be reversed by estradiol and is the cornerstone of its therapeutic effect in ER-positive breast cancers. mdpi.comaacrjournals.org

A comparative study involving a related analog, Tamoxifen-nitrosourea, further illuminates these differences. The cytotoxicity of Tamoxifen-nitrosourea in ER-positive MCF-7 cells was effectively blocked by estradiol, indicating an ER-mediated mechanism of action. nih.govresearchgate.net This is in direct opposition to the findings for this compound, where estradiol had no such protective effect. nih.govresearchgate.net

The evidence from preclinical models suggests that while tamoxifen's primary utility is derived from its anti-estrogenic, ER-dependent pathways, this compound operates through an alternative, ER-independent cytotoxic mechanism. nih.govresearchgate.net Although the precise molecular targets of this ER-independent pathway for this compound have not been fully elucidated in the available research, it is clear that its cellular interactions differ fundamentally from the classical anti-estrogenic actions of tamoxifen.

Table 1: Comparative Estrogen Receptor Binding Affinities

| Compound | Relative Binding Affinity (%) |

| Estradiol | 100 |

| Tamoxifen | 1.8 |

| Tamoxifen-nitrosourea | 0.35 |

| This compound | 0.18 |

This table presents the relative binding affinities of various compounds for the estrogen receptor derived from MCF-7 cells, with estradiol set as the benchmark at 100%. Data sourced from Wei et al., 1986. nih.gov

Table 2: Effect of Estradiol on Cytotoxicity in Breast Cancer Cell Lines

| Compound | Cell Line (ER Status) | Cytotoxicity Blocked by Estradiol | Implied Mechanism |

| This compound | MCF-7 (Positive) | No | ER-Independent |

| This compound | MDA-MB-231 (Negative) | No | ER-Independent |

| Tamoxifen-nitrosourea | MCF-7 (Positive) | Yes | ER-Dependent |

| Tamoxifen-nitrosourea | MDA-MB-231 (Negative) | No | ER-Independent |

This table summarizes the findings from preclinical studies on the influence of estradiol on the cytotoxic effects of this compound and Tamoxifen-nitrosourea in estrogen receptor-positive and -negative breast cancer cell lines. Data sourced from Wei et al., 1986. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Tamoxifen Nitrosocarbamate Analogs

Elucidation of Structural Requirements for Nitrosocarbamate-Mediated Activity

The core activity of tamoxifen (B1202) nitrosocarbamate is attributed to the nitrosocarbamate moiety. Research indicates that the presence and integrity of this group are essential for its cytotoxic effects. The decomposition of the nitrosocarbamate group is believed to release reactive species that can alkylate biological macromolecules, leading to cell death.

Key structural features that influence this activity include:

The Nitrosocarbamate Group: This functional group is the pharmacophore responsible for the compound's characteristic reactivity. Its decomposition is a critical step in the mechanism of action.

Substituents on the Phenyl Rings: Modifications to the phenyl rings of the tamoxifen scaffold can modulate the compound's lipophilicity, electronic distribution, and steric properties, thereby affecting its binding affinity and reactivity.

| Feature | Importance for Activity |

| Nitrosocarbamate Moiety | Essential for releasing reactive alkylating species. |

| Tamoxifen Scaffold | Directs the molecule to the estrogen receptor. |

| Phenyl Ring Substituents | Modulate binding affinity and reactivity. |

Comparative SAR Analysis with Other Tamoxifen Derivatives

Understanding the SAR of tamoxifen nitrosocarbamate is enhanced by comparing it with other classes of tamoxifen derivatives.

Tamoxifen nitrosourea (B86855) derivatives represent another class of tamoxifen-based compounds with cytotoxic properties. While both nitrosocarbamates and nitrosoureas are capable of generating alkylating species, their decomposition pathways and the nature of the reactive intermediates can differ.

Decomposition: Nitrosoureas typically decompose to yield a vinyl or chloroethyl carbocation, which acts as the alkylating agent. The specific carbocation formed depends on the structure of the nitrosourea.

Reactivity: The reactivity and half-life of the reactive species generated from nitrosoureas can differ from those produced by nitrosocarbamates, leading to variations in their biological activity and toxicity profiles.

| Derivative Class | Reactive Intermediate | Primary Mode of Action |

| Nitrosocarbamate | Putative alkylating species | Alkylation of macromolecules |

| Nitrosourea | Vinyl/chloroethyl carbocation | Alkylation of DNA |

The genotoxicity of tamoxifen itself is primarily attributed to its metabolic activation to α-hydroxytamoxifen and the subsequent formation of a reactive quinone methide.

Metabolic Activation: Unlike this compound, which is designed as a prodrug that releases its active component, tamoxifen requires metabolic activation by cytochrome P450 enzymes to exert its genotoxic effects.

Reactive Species: The ultimate genotoxic species from tamoxifen metabolism is a carbocation derived from the quinone methide, which can form DNA adducts. This mechanism is distinct from the direct alkylating potential of the nitrosocarbamate group.

Contrasting Mechanisms with Tamoxifen Nitrosourea Derivatives

Computational Approaches to Structure-Activity Relationships

Computational methods provide valuable tools for investigating the SAR of this compound at a molecular level.

Molecular docking simulations are employed to predict the binding orientation and affinity of this compound and its analogs within the ligand-binding pocket of the estrogen receptor. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. By comparing the docking scores and binding modes of different analogs, researchers can rationalize observed differences in biological activity.

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide insights into:

Charge Distribution: Understanding the distribution of electron density across the molecule helps to identify reactive sites.

Frontier Molecular Orbitals: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Decomposition Pathways: DFT can be used to model the potential energy surface of the nitrosocarbamate decomposition reaction, helping to elucidate the mechanism and identify the most likely reactive intermediates.

| Computational Method | Application to this compound | Key Insights |

| Molecular Docking | Predicting binding to the estrogen receptor | Binding affinity and orientation |

| DFT | Studying electronic structure and reactivity | Charge distribution, HOMO-LUMO gap, decomposition pathways |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and mathematical approach to understanding the relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogs, QSAR studies would aim to develop predictive models that can guide the synthesis of new derivatives with enhanced therapeutic properties.

While extensive, dedicated QSAR studies specifically focused on a series of this compound analogs are not widely available in published literature, the principles of QSAR modeling are broadly applied to tamoxifen and its various derivatives. nih.govlabster.com The methodologies used in these studies provide a clear framework for how such an analysis would be conducted for nitrosocarbamate analogs.

A key early study synthesized a tamoxifen-nitrosocarbamate compound. nih.gov However, its cytotoxic effects were found to be unrelated to the estrogen receptor (ER), which was the primary target. Consequently, this specific analog was not investigated further in that line of research, limiting the availability of a data series for QSAR modeling. nih.gov

Hypothetically, a QSAR study on a series of this compound analogs would involve the following steps:

Data Set Preparation: A series of this compound analogs would be synthesized, and their biological activity (e.g., cytotoxicity against a specific cancer cell line) would be measured and expressed numerically, typically as an IC₅₀ (half-maximal inhibitory concentration) or a similar metric. nih.govnih.gov

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. svuonline.org They can be categorized as:

Electronic Descriptors: Such as Hammett constants, which describe the electron-donating or withdrawing nature of substituents. svuonline.org

Steric Descriptors: Like molar refractivity or Taft parameters, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the partition coefficient (log P), which measures a molecule's lipophilicity. svuonline.org

Topological Descriptors: Which describe the connectivity of atoms within the molecule.

3D Descriptors: Derived from the three-dimensional conformation of the molecule.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable). nih.gov

Model Validation: The predictive power of the QSAR model must be rigorously validated. nih.govnih.gov This is typically done using internal validation techniques like leave-one-out cross-validation (q²) and external validation with a separate test set of compounds not used in model generation. frontiersin.orgnih.gov

3D-QSAR Approaches: CoMFA and CoMSIA

For a more sophisticated analysis, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. svuonline.orgnih.gov These methods are powerful tools for understanding how the 3D properties of a molecule influence its interaction with a biological target. frontiersin.orgnih.govfrontiersin.org

In a hypothetical 3D-QSAR study of this compound analogs:

Molecular Alignment: All molecules in the series would be aligned in 3D space based on a common structural scaffold. svuonline.org

Field Calculation: The aligned molecules are placed in a 3D grid. For each molecule, steric and electrostatic fields are calculated at each grid point using a probe atom. frontiersin.org CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. frontiersin.org

PLS Analysis: The resulting field values are correlated with the biological activity data using PLS analysis to generate a 3D-QSAR model.

Contour Map Visualization: The results are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are predicted to increase or decrease biological activity. For example, a green contour in a steric map might indicate that bulkier substituents are favored in that region, while a red contour in an electrostatic map might suggest that electronegative groups would be beneficial.

The table below illustrates the kind of statistical data generated during 3D-QSAR model validation for various tamoxifen-like compounds, demonstrating the robustness of these models. frontiersin.orgnih.gov

| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | External Validation (R²ext) | Description |

| CoMFA | 0.62 | 0.90 | 0.90 | A robust model with high internal consistency and predictive power for an external set. frontiersin.org |

| CoMSIA | 0.71 | 0.88 | 0.91 | A highly predictive model, often providing more detailed insights due to additional descriptor fields. frontiersin.org |

| CoMFA (Thieno-pyrimidine) | 0.818 | 0.917 | Validated | An established model for a different class of breast cancer inhibitors, showing excellent statistical reliability. nih.gov |

| CoMSIA (Thieno-pyrimidine) | 0.801 | 0.897 | Validated | A statistically robust model for thieno-pyrimidine derivatives, confirming its predictive capability. nih.gov |

These validated models allow researchers to quantitatively predict the activity of newly designed compounds before they are synthesized, thereby saving time and resources in the drug discovery process. frontiersin.org

Bioreactivity and Stability of Tamoxifen Nitrosocarbamate in Biological Systems

In Vitro Metabolic Stability and Reactivity in Enzymatic Systems

The initial investigations into Tamoxifen (B1202) nitrosocarbamate focused on its potential as an estrogen receptor-mediated cytotoxic agent. In vitro studies using human breast cancer cell lines were conducted to assess its biological activity.

Research has shown that Tamoxifen nitrosocarbamate exhibits binding affinity for the estrogen receptor (ER). In studies using ER-positive MCF-7 cells, the compound demonstrated a relative binding affinity of 0.18%. nih.gov This is in comparison to estradiol (B170435), which is set at 100%, and tamoxifen itself, with a binding affinity of 1.8%. nih.gov This indicates that while this compound does interact with the estrogen receptor, its affinity is considerably lower than that of the parent compound, tamoxifen.

| Compound | Relative Binding Affinity for Estrogen Receptor (%) |

| Estradiol | 100 |

| Tamoxifen | 1.8 |

| This compound | 0.18 |

This table presents the relative binding affinities of Estradiol, Tamoxifen, and this compound for the estrogen receptor as determined in studies with MCF-7 cells. nih.gov

Generation of Reactive Intermediates and Decomposition Pathways

While specific studies on the decomposition of this compound are not extensively available, the chemical nature of the nitrosocarbamate group suggests potential pathways for the generation of reactive intermediates. Nitrosocarbamates, like nitrosoureas, are known for their ability to break down under physiological conditions to yield reactive species.

It is plausible that this compound could undergo decomposition to generate an alkylating carbocation and a vinyldiazene, or related reactive nitrogen species. These intermediates have the potential to react with cellular macromolecules, including DNA, which could explain the observed cytotoxicity that is independent of the estrogen receptor. nih.gov The generation of such reactive species is a known mechanism of action for several cytotoxic agents.

Influence of Biological Milieu on Compound Stability and Activity

The stability and activity of this compound are likely influenced by the surrounding biological environment. Factors such as pH and the presence of various enzymes can affect the rate of its decomposition. For instance, the hydrolysis of the nitrosocarbamate moiety could be catalyzed by esterases or other hydrolases present in the cellular milieu.

The observed cytotoxicity in both ER-positive and ER-negative cell lines points to a general mechanism of action that is not dependent on the specific hormonal environment of the cell. nih.gov This further supports the idea that the compound's activity is a result of its chemical instability and the formation of non-specific reactive intermediates.

Consideration of Biotransformation Pathways in Preclinical Models (e.g., hydrolysis products)

In preclinical models, the biotransformation of this compound would likely involve several pathways. A primary route would be the hydrolysis of the nitrosocarbamate group, leading to the release of the tamoxifen backbone, or a modified version of it, and the reactive nitrosocarbamate-derived species.

The resulting tamoxifen-like molecule would then be expected to undergo metabolism similar to that of tamoxifen itself. The metabolism of tamoxifen is extensive and primarily carried out by the cytochrome P450 (CYP) enzyme system. pharmgkb.orgnih.gov Key enzymes involved include CYP3A4 and CYP2D6, which are responsible for the N-demethylation and 4-hydroxylation of tamoxifen, respectively. pharmgkb.orgresearchgate.net These metabolic steps produce active metabolites such as 4-hydroxytamoxifen (B85900) and endoxifen, which have a significantly higher affinity for the estrogen receptor than tamoxifen. pharmgkb.orgnih.gov

Advanced Analytical and Biochemical Methodologies for Mechanistic Elucidation

High-Resolution Mass Spectrometry and Liquid Chromatography for Metabolite and Adduct Identification

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a cornerstone for studying the metabolic pathways of tamoxifen (B1202) and identifying the formation of DNA adducts. This powerful combination allows for the separation, identification, and quantification of various metabolites and complex biomolecules.

In the context of tamoxifen research, LC-MS/MS (tandem mass spectrometry) is frequently employed to characterize the metabolic activation of the parent drug. For instance, the metabolic pathway leading to the formation of reactive intermediates involves several steps, including N-demethylation to form N-desmethyltamoxifen, 4-hydroxylation to produce 4-hydroxytamoxifen (B85900), and subsequent sulfation. These metabolites can be meticulously separated and identified using reversed-phase high-performance liquid chromatography (HPLC) coupled with electrospray ionization (ESI) mass spectrometry. The fragmentation patterns observed in the MS/MS spectra provide definitive structural information for each metabolite.

Furthermore, these techniques are indispensable for identifying the specific DNA adducts formed upon the reaction of tamoxifen's reactive electrophilic species with DNA. The resulting adducts, such as the (E)-α-(deoxyguanosin-N²-yl)tamoxifen (dG-Tam) adduct, can be detected and quantified with high sensitivity and specificity. The precision of HRMS allows for the accurate mass measurement of the adducted nucleosides, confirming their elemental composition and solidifying their identification.

³²P-Postlabeling Assays for DNA Adduct Detection and Quantification

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts, particularly when the levels of adduction are very low. This technique has been instrumental in studying the genotoxicity of tamoxifen and its derivatives.

The methodology involves the enzymatic digestion of DNA to its constituent deoxynucleoside 3'-monophosphates. These mononucleotides are then radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase. The resulting ³²P-labeled adducts are separated from the normal, unlabeled nucleotides using chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the spots corresponding to the adducts is then measured, allowing for the calculation of the adduct levels relative to the total number of nucleotides.

This assay has been successfully used to detect tamoxifen-DNA adducts in various biological samples, including in vitro systems and tissues from animals treated with tamoxifen. The high sensitivity of the ³²P-postlabeling assay makes it particularly suitable for mechanistic studies where only small amounts of DNA are available or when adduct formation is a rare event.

Advanced Cell-Based Assays for Studying DNA Damage and Repair Kinetics

A variety of advanced cell-based assays are utilized to investigate the kinetics of DNA damage and repair induced by compounds like tamoxifen nitrosocarbamate. These assays provide valuable insights into the cellular responses to genotoxic stress.

One such assay is the comet assay (single-cell gel electrophoresis), which is used to detect DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage. This assay can be adapted to detect different types of DNA lesions, including single-strand breaks, double-strand breaks, and alkali-labile sites.

Another important technique is the use of immunofluorescence to visualize DNA damage response proteins. For example, the phosphorylation of histone H2AX to form γ-H2AX is an early marker of DNA double-strand breaks. By using specific antibodies against γ-H2AX, foci of this modified histone can be visualized by fluorescence microscopy, allowing for the quantification of DNA double-strand breaks and the monitoring of their repair over time.

Molecular Biology Techniques for Assessing Gene Expression and Protein Modulation

Molecular biology techniques are essential for understanding how tamoxifen and its derivatives modulate gene expression and protein levels, which can contribute to their therapeutic and toxic effects.

Quantitative real-time polymerase chain reaction (qRT-PCR) is a widely used method to measure changes in the expression of specific genes. This technique involves reverse transcribing messenger RNA (mRNA) into complementary DNA (cDNA), which is then amplified in the presence of a fluorescent dye. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of the initial mRNA levels. This can be used to study the effects of this compound on the expression of genes involved in DNA repair, cell cycle control, and apoptosis.

Western blotting is a key technique for analyzing changes in protein levels and modifications. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies. This allows for the detection and quantification of specific proteins, such as those involved in cell signaling pathways or DNA repair. For example, Western blotting can be used to measure the levels of p53, a tumor suppressor protein that is often activated in response to DNA damage.

Application of In Vitro Cell Culture Models for Mechanistic Investigations

In vitro cell culture models are fundamental tools for conducting mechanistic investigations of this compound. These models provide a controlled environment for studying the compound's effects at the cellular and molecular levels.

A variety of cell lines are used in these studies, including human cancer cell lines (e.g., breast cancer, liver cancer) and normal human cell lines. The choice of cell line depends on the specific research question. For example, breast cancer cell lines that express the estrogen receptor (ER-positive) are often used to study the hormonal effects of tamoxifen, while liver cancer cell lines are used to investigate its metabolism and genotoxicity.

These cell culture systems allow researchers to perform a wide range of experiments, including cytotoxicity assays to determine the concentration of the compound that is toxic to cells, DNA adduct formation studies, and investigations into the activation of specific signaling pathways. By using specific inhibitors or genetic knockdown techniques (e.g., siRNA), researchers can dissect the molecular mechanisms underlying the observed cellular responses.

Insufficient Scientific Data Precludes In-Depth Article on this compound

A comprehensive review of available scientific literature reveals a significant lack of research specifically focused on the chemical compound "this compound." Consequently, the creation of a detailed and scientifically accurate article adhering to the requested outline on its future research directions is not possible at this time. The existing body of research on this particular derivative of tamoxifen is exceedingly limited, preventing a thorough discussion of its specific DNA adducts, non-DNA cellular targets, advanced biological models, and potential combination therapies.

Initial investigations into tamoxifen analogs did include the synthesis and preliminary testing of this compound. One study prepared this compound alongside a nitrosourea (B86855) derivative to explore their potential as estrogen receptor-mediated cytotoxic agents. In this research, this compound was tested on human breast cancer cell lines.

The study reported the following findings regarding this compound:

| Metric | Finding | Reference |

| Relative Binding Affinity to Estrogen Receptor | 0.18% (compared to estradiol (B170435) at 100%) | nih.gov |

| Cytotoxicity | Demonstrated dose-related cytotoxicity in both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) cells. | nih.gov |

| Mechanism of Cytotoxicity | The cytotoxic effect was not blocked by estradiol. | nih.gov |

Crucially, the observation that its cytotoxicity was not mediated by the estrogen receptor led to the compound not being studied further in that particular line of research. nih.gov This early departure from more in-depth investigation appears to have resulted in a significant gap in the scientific literature.

As a result, there is no available data to populate the requested sections of the article:

Future Research Directions and Unresolved Questions in Tamoxifen Nitrosocarbamate Research

Q & A

Q. What are the recommended synthesis protocols for Tamoxifen nitrosocarbamate derivatives, and how can purity be validated?

this compound derivatives are synthesized via alkylation or nitrosation reactions. For example, Mehta et al. (1992) describe using N-methyl-N-nitrosocarbamate transfer reagents to introduce nitroso groups to carbamate precursors, followed by HPLC or TLC to confirm purity . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize by-products like non-nitrosated carbamates. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural validation .

Q. Which analytical techniques are most reliable for characterizing this compound's stability under varying pH and temperature conditions?

Stability studies should employ HPLC-UV or LC-MS to monitor degradation products. Accelerated stability testing (e.g., 40°C/75% relative humidity) can predict shelf-life, while pH-dependent hydrolysis studies (e.g., phosphate buffers at pH 2–9) identify labile functional groups. Mass balance analysis ensures degradation pathways are fully characterized .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its mutagenic and carcinogenic potential (common among N-nitroso compounds), strict adherence to GHS guidelines is required. Use fume hoods, wear nitrile gloves, and employ closed systems for synthesis. Emergency protocols for skin/eye exposure include immediate washing with PBS buffer and medical evaluation .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the cytotoxicity of this compound in estrogen receptor-positive (ER+) breast cancer models?

Use ER+ cell lines (e.g., MCF-7) and include controls for ER-independent effects (e.g., ER-negative MDA-MB-231 cells). Dose-response curves (0.1–100 µM) over 48–72 hours, combined with apoptosis assays (Annexin V/PI staining), can differentiate necrotic vs. apoptotic mechanisms. Co-treatment with ROS scavengers (e.g., N-acetylcysteine) may clarify oxidative stress contributions .

Q. How can contradictory data on this compound's resistance mechanisms be resolved?

Contradictions in resistance mechanisms (e.g., mitochondrial metabolism vs. ER-independent pathways) require multi-omics approaches. CRISPR knockout of candidate genes (e.g., NQO1 or GCLC) in resistant cell lines, followed by metabolomic profiling, can identify critical pathways. Cross-validation with clinical samples (e.g., tumor biopsies) ensures translational relevance .

Q. What methodologies are optimal for assessing the mutagenic potential of this compound?

The Ames test (Salmonella typhimurium strains TA98/TA100) is standard for detecting frameshift/base-pair mutations. Include metabolic activation (S9 liver homogenate) to simulate in vivo conditions. Dose ranges should span 0.1–100 µg/plate, with nitroso-containing controls (e.g., MNNG) for comparison. Parallel micronucleus assays in mammalian cells (e.g., CHO-K1) assess chromosomal damage .

Q. How do genetic polymorphisms in CYP enzymes influence the metabolic activation of this compound?

Genotype patient-derived hepatocytes or use recombinant CYP isoforms (e.g., CYP2D64, CYP3A53) to quantify metabolite formation (e.g., endoxifen) via LC-MS/MS. Population pharmacokinetic modeling (non-linear mixed effects) can correlate CYP2D6 activity with clinical outcomes. Stratify data by ethnicity (e.g., Algerian cohorts) to account for allele frequency variations .

Methodological Considerations

- Experimental Design : Use factorial designs to isolate variables (e.g., dose, exposure time, co-treatments). Include positive/negative controls for mechanistic studies .

- Data Analysis : Apply Kruskal-Wallis tests for non-normal distributions (common in small-sample toxicology studies) and Pearson/Spearman correlations for metabolite relationships .

- Ethical Compliance : Adhere to OECD guidelines for genotoxicity testing and obtain institutional review board (IRB) approval for studies involving patient samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.